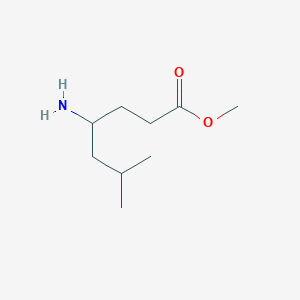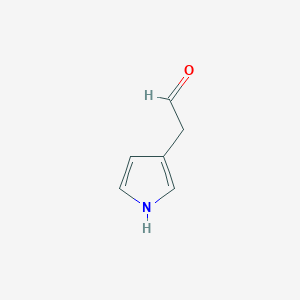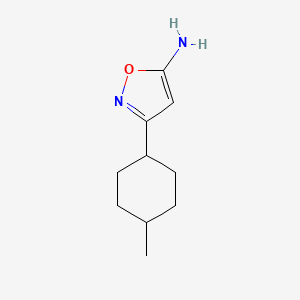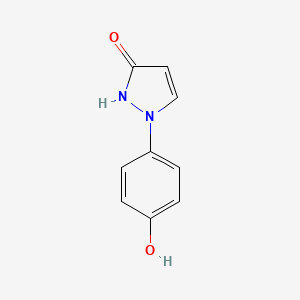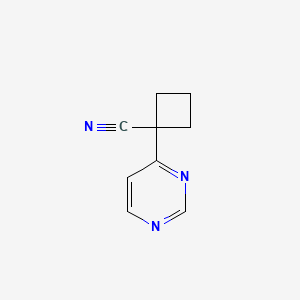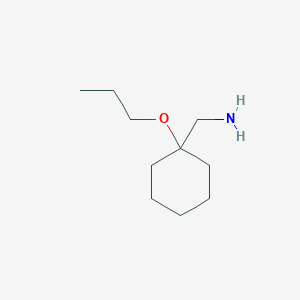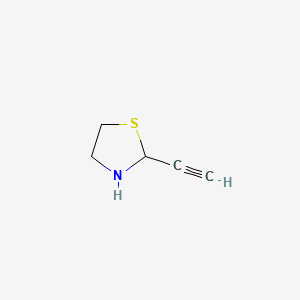
2-Ethynyl-1,3-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-1,3-thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, known for its diverse biological activities and significant pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1,3-thiazolidine typically involves the reaction of ethynyl derivatives with thiazolidine precursors. One common method includes the condensation of 2-aminothiols with aliphatic aldehydes under physiological conditions, resulting in the formation of the thiazolidine ring . This reaction is efficient and does not require a catalyst, making it suitable for various applications .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions and green chemistry approaches to enhance yield, purity, and selectivity. Techniques such as nano-catalysis and click reactions are utilized to improve the efficiency and environmental sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethynyl-1,3-thiazolidine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiazolidine ring into more reactive intermediates.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound, often using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds and nucleophiles under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted thiazolidines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Aplicaciones Científicas De Investigación
2-Ethynyl-1,3-thiazolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its neuroprotective and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound can form stable conjugates with biomolecules through bioorthogonal reactions, such as the condensation of 1,2-aminothiols with aldehydes . This interaction can modulate various cellular processes, including signal transduction and gene expression, leading to its diverse biological effects .
Comparación Con Compuestos Similares
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Thiazolidinedione: A class of compounds used as insulin sensitizers in the treatment of type 2 diabetes.
Thiazolidine-2-thione: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Uniqueness: 2-Ethynyl-1,3-thiazolidine is unique due to its ethynyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for the development of novel therapeutic agents and functional materials .
Propiedades
Fórmula molecular |
C5H7NS |
|---|---|
Peso molecular |
113.18 g/mol |
Nombre IUPAC |
2-ethynyl-1,3-thiazolidine |
InChI |
InChI=1S/C5H7NS/c1-2-5-6-3-4-7-5/h1,5-6H,3-4H2 |
Clave InChI |
HHENCMLESHPGQL-UHFFFAOYSA-N |
SMILES canónico |
C#CC1NCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13533215.png)
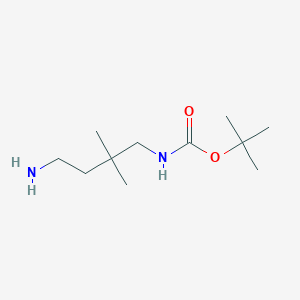
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid](/img/structure/B13533223.png)
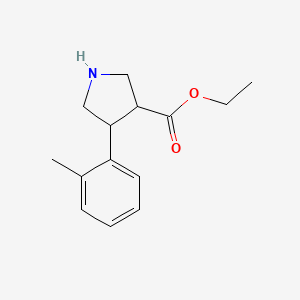
![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13533241.png)
